3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
Description
The compound 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide features a unique heterocyclic framework with three key structural motifs: (1) a 2,5-dioxopyrrolidinyl (succinimide) group, (2) an azetidine (four-membered saturated ring), and (3) a thiophen-2-yl carboxamide moiety. The succinimide group is a well-known pharmacophore in enzyme inhibitors, particularly targeting proteases and kinases, due to its ability to form hydrogen bonds and engage in hydrophobic interactions . The azetidine ring introduces conformational strain, which can enhance binding selectivity in biological targets compared to larger ring systems.
Properties
IUPAC Name |
3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-thiophen-2-ylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-11-3-4-12(18)16(11)8-9-6-15(7-9)13(19)14-10-2-1-5-20-10/h1-2,5,9H,3-4,6-8H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRMHWDCWDPEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant research findings.
Structure
The compound features a complex structure characterized by:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Dioxopyrrolidin moiety : Contributes to the compound's stability and reactivity.
- Thiophene ring : Imparts unique electronic properties that may enhance biological interactions.
Molecular Formula
The molecular formula of the compound is with a molecular weight of 307.37 g/mol .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticonvulsant Activity :
- Antinociceptive Effects :
-
Neuroprotective Properties :
- Preliminary findings suggest that the compound may protect neuronal cells from oxidative stress and excitotoxicity, which are common pathways in neurodegenerative diseases.
The proposed mechanisms include:
- Modulation of Ion Channels : The compound may influence voltage-gated sodium and calcium channels, which are pivotal in neuronal excitability.
- Receptor Interactions : It may act as an antagonist at TRPV1 receptors, known for their role in pain sensation and inflammation .
Synthetic Routes
The synthesis of this compound typically involves several steps:
-
Formation of Dioxopyrrolidin Ring :
- This is achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.
-
Azetidine Ring Formation :
- The azetidine structure is introduced via nucleophilic substitution reactions.
-
Thiophene Attachment :
- The thiophene moiety is incorporated through electrophilic aromatic substitution or nucleophilic reactions with thiophene derivatives.
Yield and Purity
Optimized synthetic routes focus on maximizing yield and purity through techniques such as:
- Use of catalysts.
- Controlled reaction environments.
- Purification methods like chromatography.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticonvulsant Evaluation :
- Antinociceptive Testing :
Comparative Analysis
The following table summarizes key findings from various studies on similar compounds:
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| Compound A | Anticonvulsant | MES model | Significant reduction in seizure frequency |
| Compound B | Antinociceptive | Formalin test | High efficacy in pain reduction |
| 3-Dioxopyrrolidin derivative | Anticonvulsant/Antinociceptive | Various animal models | Promising results in seizure and pain management |
Comparison with Similar Compounds
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide ()
- Key Differences :
- Replaces the azetidine-thiophene carboxamide with a benzothiazole-benzamide scaffold.
- Incorporates fluorine and ethyl substituents on the benzothiazole ring, enhancing electronegativity and steric bulk.
- Fluorine atoms could improve metabolic stability and binding affinity in hydrophobic pockets .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Key Differences: Features a fused tetrahydroimidazo-pyridine core instead of azetidine. Includes nitro and cyano groups, which are strong electron-withdrawing substituents.
- Implications :
Physicochemical and Pharmacological Comparison
Research Findings and Methodological Considerations
- Dose-Effect Analysis : Methods described by Litchfield and Wilcoxon () are critical for evaluating the target compound’s potency (e.g., ED₅₀) and slope of dose-response curves. Their graphical approach avoids log-probit transformations, enabling rapid assessment of confidence limits and relative potency .
- Synthetic Challenges : The azetidine ring’s strain may complicate synthesis, necessitating optimized conditions (e.g., sodium acetate-mediated condensations as in ) to prevent ring-opening side reactions .
- Spectroscopic Validation : As demonstrated for the tetrahydroimidazo-pyridine derivative (), HRMS and NMR are essential for confirming the target compound’s structure and purity .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves three key steps:
- Azetidine ring formation : Cyclization reactions using precursors like ethyl 2-azido-3-thiophenecarboxylates, as described in azetidine synthesis protocols .
- Introduction of the dioxopyrrolidinylmethyl group : Alkylation or coupling reactions using 2,5-dioxopyrrolidin-1-yl derivatives, analogous to methods for activating carboxyl groups in N-succinimidyl esters .
- Carboxamide coupling : Reaction with thiophen-2-ylamine via carbodiimide-mediated coupling (e.g., EDCl/HOBt) in anhydrous solvents like DMF or acetonitrile .
Q. How is the compound characterized post-synthesis?
- Structural confirmation : ¹H and ¹³C NMR to verify azetidine, dioxopyrrolidinyl, and thiophene moieties. For example, azetidine protons appear as distinct multiplets at δ 3.5–4.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass ≈ 335.12 g/mol) .
- Purity analysis : HPLC with UV detection (λ ~250 nm for thiophene absorption) .
Q. What are the likely biological targets of this compound?
- The azetidine and thiophene motifs are common in kinase inhibitors and GPCR modulators. Computational docking studies suggest potential interactions with ATP-binding pockets or allosteric sites .
- Preliminary in vitro screens should prioritize enzymes like tyrosine kinases or cytochrome P450 isoforms .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (based on SDS data for structurally related pyrrolidinones) .
- Storage : Dry, cool conditions (-20°C) to prevent hydrolysis of the dioxopyrrolidinyl group .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation step?
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
- Catalysis : Add KI or tetrabutylammonium iodide to facilitate leaving-group displacement .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .
Q. How to resolve contradictory NMR data for azetidine ring protons?
- Dynamic effects : Rotameric equilibria in the azetidine ring may cause signal splitting. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks .
- 2D techniques : HSQC and HMBC to correlate protons with adjacent carbons and confirm connectivity .
Q. What computational methods predict metabolic stability?
- In silico tools : SwissADME or ADMET Predictor to estimate CYP450 metabolism.
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH, LC-MS quantification) .
Q. How to address low solubility in aqueous buffers during bioassays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Pro-drug design : Modify the dioxopyrrolidinyl group into a hydrolyzable ester for enhanced bioavailability .
Q. What strategies validate target engagement in cellular models?
- Competitive binding assays : Use fluorescent probes (e.g., ATP-red conjugates for kinase targets) .
- CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cell lines .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational docking and experimental IC₅₀ values?
- Flexible docking : Account for protein conformational changes using molecular dynamics simulations (e.g., GROMACS).
- Off-target screening : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Q. Why does the compound exhibit batch-dependent purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
